molecular formula C8H6F3NO3 B2431416 5-Methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid CAS No. 1211525-32-4

5-Methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid

Cat. No.: B2431416
CAS No.: 1211525-32-4
M. Wt: 221.135
InChI Key: KIQJUPGCYCBMJI-UHFFFAOYSA-N
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Description

5-Methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid is a chemical compound with the molecular weight of 221.14 . It is also known as 5-methoxy-2-(trifluoromethyl)isonicotinic acid .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes this compound, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis process involves various reactions, including Pd-catalyzed coupling reactions and hydrolysis .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H6F3NO3/c1-15-5-3-12-6 (8 (9,10)11)2-4 (5)7 (13)14/h2-3H,1H3, (H,13,14) .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve various intermediates. For instance, 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its unique physicochemical properties are due to the presence of the trifluoromethyl group and the pyridine moiety .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of a compound closely related to 5-Methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid, specifically 5-(trifluoromethyl)picolinic acid monohydrate, has been studied. This research reveals the molecule's ability to form a centrosymmetric water-bridged hydrogen-bonding dimer, which is further linked into a two-dimensional sheet via hydrogen-bonding interactions. The trifluoromethyl groups in these molecules extend out the faces of the sheet, providing for F⋯F and C—H⋯F contacts, which contribute to the three-dimensional packing of the structure (Ye & Tanski, 2020).

Synthesis and Functionalization

  • Synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, including derivatives of pyridine and azepine, has been explored. These compounds have shown promise in antiinflammatory and analgesic activity, with extensive quantitative structure-activity relationship studies demonstrating the correlation of these potencies with the properties of the benzoyl substituent(s) (Muchowski et al., 1985).
  • The reaction of hydrazides of aromatic and pyridine-3(4)-carboxylic acids has led to the formation of derivatives with a 5-hydroxy-2-pyrazoline structure, exhibiting ring-chain equilibrium in certain solutions. This provides insights into the tautomerism of these compounds (Pakalnis et al., 2014).
  • A study on the corrosion inhibition performance of thiazole-based pyridine derivatives on mild steel, including pyridin-2-ylmethylene-hydrazides, has been conducted. These compounds showed promising results in protecting steel surfaces, with the efficiency being influenced by various thermodynamic parameters (Chaitra, Shetty Mohana, & Tandon, 2016).

Chemical Properties and Interactions

  • The antimicrobial activities of pyridine-2-carboxylic acid and its derivatives have been evaluated. These compounds showed significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activities. Their interactions with DNA were also analyzed through molecular docking simulations, offering insights into their potential therapeutic applications (Tamer et al., 2018).

Mechanism of Action

Target of Action

Similar compounds, such as trifluoromethylpyridines, have been used in the synthesis of β-secretase (bace) inhibitors . BACE is a key enzyme in the production of amyloid-β peptides, which accumulate in the brains of individuals with Alzheimer’s disease.

Mode of Action

It is known that trifluoromethylpyridines can participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide under the influence of a palladium catalyst .

Biochemical Pathways

If it acts as a bace inhibitor, it would interfere with the amyloidogenic pathway, reducing the production of amyloid-β peptides .

Pharmacokinetics

The presence of the trifluoromethyl group and the pyridine ring could potentially influence these properties, as they are known to enhance lipophilicity and thus potentially improve bioavailability .

Result of Action

If it acts as a bace inhibitor, it could potentially reduce the production of amyloid-β peptides, thereby mitigating the pathological processes associated with alzheimer’s disease .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets. The trifluoromethyl group in 5-Methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid is known for its high electronegativity and strong carbon-fluorine bonds, which could potentially enhance the compound’s stability under various environmental conditions .

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethylpyridines, including 5-Methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid, have found significant applications in the agrochemical and pharmaceutical industries. It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Properties

IUPAC Name

5-methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-5-3-12-6(8(9,10)11)2-4(5)7(13)14/h2-3H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQJUPGCYCBMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211525-32-4
Record name 5-methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid
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